BenchChemオンラインストアへようこそ!

5-(Furan-2-yl)imidazolidine-2,4-dione

IMPDH2 inhibition Enzyme kinetics Purine biosynthesis

Select 5-(Furan-2-yl)imidazolidine-2,4-dione for its validated, moderate IMPDH2 inhibition (Ki ~240–440 nM)—ideal for co-crystallography and mechanistic studies where ultra-high-affinity inhibitors like mycophenolic acid cause kinetic artifacts. Its low MW (166 Da), LogP (0.82), and free N1/N3 positions enable rapid parallel synthesis and fragment-based drug discovery. Use as a reproducible HTS reference standard for inter-plate normalization. One-step Bucherer-Bergs synthesis ensures scalable, cost-effective library production. Choose this core scaffold for consistent target engagement and synthetic versatility unavailable in N1-substituted hydantoin analogs.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 4006-39-7
Cat. No. B1655648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)imidazolidine-2,4-dione
CAS4006-39-7
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C7H6N2O3/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11)
InChIKeyFRUPUSOXGOBUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)imidazolidine-2,4-dione (CAS 4006-39-7): Baseline Identity and Procurement Context


5-(Furan-2-yl)imidazolidine-2,4-dione (CAS 4006-39-7, also referenced as 79003-59-1), historically known as 5-(2-furyl)hydantoin, is a heterocyclic building block belonging to the hydantoin (imidazolidine-2,4-dione) class. It has a molecular formula of C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol [1]. This compound has been characterized as a direct inhibitor of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with reported Ki values in the 240–440 nM range depending on the substrate competition conditions [2]. Its structural simplicity—a furan ring directly attached at the 5-position of the hydantoin core—distinguishes it from more elaborate 1-amino and 1-arylideneamino hydantoin analogs such as nitrofurantoin, furagin, dantrolene, and azimilide, which carry additional substituents that fundamentally alter their pharmacological and physicochemical profiles.

Why 5-(Furan-2-yl)imidazolidine-2,4-dione Cannot Be Replaced by Generic Hydantoins or IMPDH Inhibitors


Substituting 5-(furan-2-yl)imidazolidine-2,4-dione with a generic hydantoin or another IMPDH2 inhibitor will introduce uncontrolled changes in three critical selection parameters: target engagement potency, physicochemical profile, and synthetic derivatization potential. The compound exhibits a distinct IMPDH2 Ki of ~240–440 nM [1], which is approximately 5- to 9-fold more potent than certain other imidazolidine-2,4-dione IMPDH2 inhibitors (e.g., CHEMBL4285191, IC₅₀ = 2,200 nM [2]), yet over 30-fold less potent than mycophenolic acid (Ki ≈ 6 nM [3]). This intermediate potency window is valuable for applications where complete IMPDH2 ablation is undesirable but moderate target modulation is required for phenotypic screening. Additionally, its low molecular weight (166.13 g/mol), moderate LogP (0.82) [4], and the presence of a free N1 position enable straightforward synthetic elaboration—a feature absent in N1-substituted analogs such as nitrofurantoin or azimilide, where the hydantoin nitrogen is already occupied, limiting further chemical diversification. These combined features mean that replacing this specific scaffold with a different hydantoin will alter not only potency magnitude but also synthetic tractability and physicochemical behavior.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)imidazolidine-2,4-dione Versus Closest Analogs


IMPDH2 Inhibitory Potency: 5-(Furan-2-yl)imidazolidine-2,4-dione Versus a Structurally Distinct Imidazolidine-2,4-dione IMPDH2 Inhibitor

5-(Furan-2-yl)imidazolidine-2,4-dione inhibits human IMPDH2 with a Ki of 240 nM (non-competitive mode) [1]. By contrast, the imidazolidine-2,4-dione derivative CHEMBL4285191 (BDBM50467861) inhibits the same human IMPDH2 enzyme with an IC₅₀ of 2,200 nM [2]. Assuming a classical Cheng-Prusoff relationship under the assay conditions, the target compound exhibits an approximately 9-fold greater inhibitory potency than this comparator within the same target class.

IMPDH2 inhibition Enzyme kinetics Purine biosynthesis

IMPDH2 Inhibitory Potency: 5-(Furan-2-yl)imidazolidine-2,4-dione Versus Mycophenolic Acid

Mycophenolic acid (MPA), the archetypal IMPDH2 inhibitor and clinically used immunosuppressant, inhibits human IMPDH2 with a Ki of approximately 6 nM [1]. Compared to MPA, 5-(furan-2-yl)imidazolidine-2,4-dione is approximately 40-fold less potent (Ki ≈ 240 nM) [2]. This large potency gap positions the target compound as a moderate-affinity IMPDH2 ligand rather than a high-potency active-site competitor, making it suitable for fragment-based screening cascades or as a starting scaffold for property-optimized inhibitors where MPA's sub-nanomolar potency would mask SAR resolution.

IMPDH2 inhibition Immunosuppression Potency benchmarking

Physicochemical Differentiation: LogP of 5-(Furan-2-yl)imidazolidine-2,4-dione Versus N1-Substituted Hydantoin Analogs

5-(Furan-2-yl)imidazolidine-2,4-dione has a measured/predicted LogP of 0.82 and a polar surface area (PSA) of 71.34 Ų [1]. In contrast, clinically used N1-substituted furan-hydantoin analogs exhibit substantially higher lipophilicity: nitrofurantoin has a LogP of approximately −0.47 but a different substitution pattern; furagin (1-{[(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}imidazolidine-2,4-dione) is expected to have a LogP > 1.5 due to its extended conjugated system; azimilide, a bis-aryl hydantoin, has a calculated LogP > 3.0 [2]. The target compound's LogP of 0.82 places it in a distinctly more polar, aqueous-compatible range compared to these pharmacologically active but highly lipophilic analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Tractability: Single-Step Synthesis with Commercially Available Starting Materials Versus Multi-Step Routes for N1-Substituted Analogs

5-(Furan-2-yl)imidazolidine-2,4-dione is synthesized in a single step from 2-furaldehyde, potassium cyanide, and ammonium carbonate in 50% aqueous ethanol at 55 °C, yielding the product in 55% yield (mp 145–146 °C) . This contrasts sharply with N1-substituted analogs such as furagin, which require multi-step synthesis involving nitrofuran aldehyde condensation with 1-aminohydantoin [1], and azimilide, which requires a convergent synthesis linking a chlorophenyl-furan moiety to a piperazinyl-butyl side chain [2]. The atom-economical, one-pot Bucherer-Bergs reaction for the target compound enables rapid gram-scale access for medicinal chemistry programs and reduces procurement lead times compared to custom-synthesized N1-substituted hydantoins.

Synthetic accessibility Building block utility Derivatization potential

High-Value Application Scenarios for 5-(Furan-2-yl)imidazolidine-2,4-dione Procurement


IMPDH2 Moderate-Affinity Probe for Mechanistic Enzymology and Co-Crystallography

With a Ki of ~240 nM for human IMPDH2 [1], 5-(furan-2-yl)imidazolidine-2,4-dione occupies an affinity window that is ideal for co-crystallography and mechanistic studies where ultra-high-affinity inhibitors such as mycophenolic acid (Ki ≈ 6 nM [2]) can cause slow-binding kinetics or conformational trapping that obscures dynamic enzyme behavior. The compound's moderate potency allows for reversible binding under standard crystallographic conditions, facilitating structural determination of the IMPDH2 active site in a ligand-bound but kinetically accessible state. Its low molecular weight (166 Da) further ensures unambiguous electron density interpretation.

Fragment-Based Drug Discovery (FBDD) Starting Point for IMPDH2 and Related Purine Biosynthesis Targets

The compound's favorable physicochemical profile—LogP of 0.82, PSA of 71.34 Ų [3], and molecular weight of 166 Da—satisfies the 'Rule of Three' criteria for fragment libraries. Its confirmed IMPDH2 engagement (Ki ≈ 240–440 nM [1]) at fragment-like potency levels makes it a validated starting point for structure-based fragment growing or merging campaigns. In contrast, larger N1-substituted hydantoins such as azimilide (MW 457 Da, LogP > 3 [4]) fall outside fragment space and offer no tractable vectors for further elaboration without deconstruction.

Hydantoin Scaffold Derivatization for Focused Kinase or Purine Enzyme Inhibitor Libraries

The free N1 and N3 positions on the hydantoin ring enable straightforward alkylation, acylation, or sulfonylation without requiring protecting-group manipulations . This is a key advantage over N1-substituted furan-hydantoins (e.g., nitrofurantoin, furagin, azimilide), where both nitrogen positions are already occupied, blocking direct diversification. Medicinal chemistry teams synthesizing focused libraries targeting IMPDH, GMP reductase, or related NAD-dependent oxidoreductases can use 5-(furan-2-yl)imidazolidine-2,4-dione as a modular core, appending diverse substituents via parallel synthesis. The one-step Bucherer-Bergs synthesis also enables rapid scale-up for library production without reliance on contract synthesis organizations.

Reference Compound for IMPDH2 Assay Validation and High-Throughput Screening (HTS) Quality Control

The compound's reproducible IMPDH2 inhibition profile (Ki = 240–440 nM across multiple substrate competition conditions [1]) makes it a reliable reference standard for HTS assay validation. Unlike mycophenolic acid, whose sub-nanomolar potency can saturate assay signal windows at standard screening concentrations, 5-(furan-2-yl)imidazolidine-2,4-dione provides a moderate inhibition benchmark that falls within the linear dynamic range of most biochemical IMPDH assays. This enables its use as an inter-plate normalizer and an assay performance monitor in screening campaigns for novel IMPDH2 inhibitors.

Quote Request

Request a Quote for 5-(Furan-2-yl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.